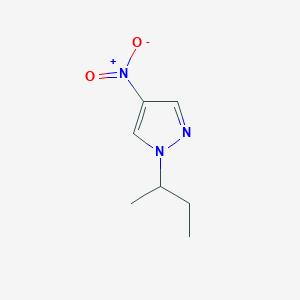

1-(Butan-2-yl)-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

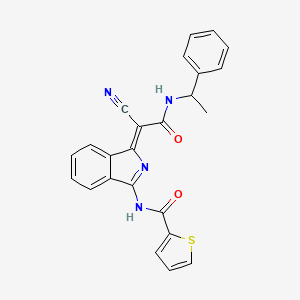

The compound “1-(Butan-2-yl)-4-nitro-1H-pyrazole” contains a butan-2-yl group, a nitro group, and a pyrazole ring . The butan-2-yl group is a four-carbon alkyl radical derived from butane . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in organic chemistry to introduce nitrogen into a molecule. The pyrazole ring is a type of aromatic organic compound that consists of a five-membered ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The butan-2-yl group would be attached to the 1-position of the pyrazole ring, and the nitro group would be attached to the 4-position .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group is often involved in redox reactions, and the pyrazole ring can participate in various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar and potentially more reactive .Applications De Recherche Scientifique

Coordination Chemistry and Framework Structures

In coordination chemistry, 1-(Butan-2-yl)-4-nitro-1H-pyrazole derivatives play a role in the formation of complex structures. For example, reactions between Cu(hfac)2 and nitronyl nitroxide biradicals have led to the creation of framework and polymer compounds, exhibiting properties like ferromagnetic exchange interactions and optically active structures due to the specific arrangements of metal atoms and coordinated groups (Tretyakov et al., 2006).

Antimicrobial and Anticancer Activities

Pyrazoline derivatives synthesized from 1-(Butan-2-yl)-4-nitro-1H-pyrazole have shown potential in antimicrobial and anticancer applications. These derivatives have been evaluated for their efficacy against bacterial strains and cancer cells, highlighting the chemical's versatility in contributing to new therapeutic agents (Rathinamanivannan et al., 2019).

Corrosion Inhibition

Compounds derived from pyrazole ligands, including 1-(Butan-2-yl)-4-nitro-1H-pyrazole, have demonstrated effectiveness as corrosion inhibitors. Their ability to form protective coatings on metals makes them valuable in extending the life of metal structures and components in aggressive environments (Masoumi et al., 2020).

Anti-inflammatory and Antibacterial Agents

The synthesis of novel pyrazoline derivatives, including activities like anti-inflammatory and antibacterial agents, has been facilitated by microwave-assisted methods. These compounds offer promising leads for the development of new medications with improved efficacy and reduced side effects (Ravula et al., 2016).

Molecular Dimer Formation and Hydrogen Bonding

1-(Butan-2-yl)-4-nitro-1H-pyrazole derivatives can form molecular dimers through hydrogen bonding, showcasing their potential in the design of materials with specific structural properties. Such characteristics are useful in developing materials with predetermined physical and chemical behaviors (Zheng et al., 2010).

Synthesis of Novel Compounds

The versatility of 1-(Butan-2-yl)-4-nitro-1H-pyrazole is also evident in its use as a precursor for the synthesis of novel compounds, including withasomnines and their analogs. This showcases the compound's role in facilitating the development of new chemical entities with potential applications in various fields (Verma et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-butan-2-yl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-6(2)9-5-7(4-8-9)10(11)12/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGZYZUWVCOAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Butan-2-yl)-4-nitro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

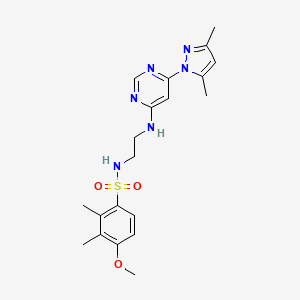

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977119.png)

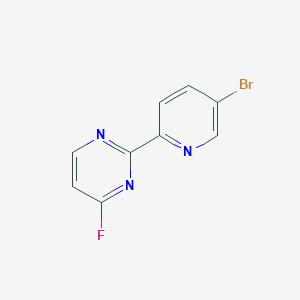

![N1-cyclohexyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2977120.png)

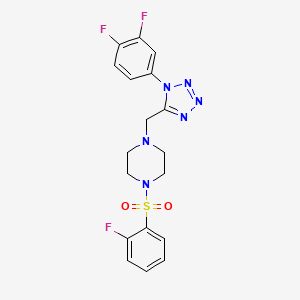

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2977127.png)

![N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977129.png)